methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate
Descripción
This compound is a pyran-5-carboxylate derivative featuring a 2,3-dichlorobenzyl oxyimino ethyl substituent at position 6 and a 3-(trifluoromethyl)benzoylamino group at position 2. Its structural complexity arises from the integration of halogenated aromatic systems (dichlorobenzyl and trifluoromethylbenzoyl) and an oxime ether linkage.
Propiedades
IUPAC Name |
methyl 2-[(2E)-2-[(2,3-dichlorophenyl)methoxyimino]ethyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2F3N2O6/c1-35-22(33)16-11-18(31-21(32)13-4-2-6-15(10-13)24(27,28)29)23(34)37-19(16)8-9-30-36-12-14-5-3-7-17(25)20(14)26/h2-7,9-11H,8,12H2,1H3,(H,31,32)/b30-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFMXSLDXSLQEY-OOEWDAAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)CC=NOCC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C/C=N/OCC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate (CAS No. 341966-44-7) is a synthetic compound with a complex structure that exhibits significant biological activity. This article delves into its properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C24H17Cl2F3N2O6
- Molar Mass : 557.3 g/mol
- Structure : The compound features a pyran ring substituted with various functional groups, including a dichlorobenzyl moiety and a trifluoromethylbenzoyl group, which are crucial for its biological activity.
Research indicates that this compound may act through multiple biological pathways:
- Enzyme Inhibition : The structural components suggest potential inhibition of specific enzymes involved in bacterial cell wall synthesis, similar to other pyran derivatives which target Mur enzymes in Mycobacterium tuberculosis .
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by increasing the compound's lipophilicity and interaction with microbial membranes .
Antimicrobial Efficacy
A comparative analysis of the antimicrobial activity of methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate against several bacterial strains is summarized in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.18 µg/mL | |
| Escherichia coli | 0.25 µg/mL | |
| Candida albicans | 0.30 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound:
- Cell Lines Tested : Human peripheral blood lymphocytes and various cancer cell lines.
- Results : The compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for potential therapeutic use .
Case Studies
-
Case Study on Antitubercular Activity :
- A study evaluated the antitubercular activity of similar pyran compounds, demonstrating effective inhibition of Mycobacterium tuberculosis at low concentrations (IC50 values around 7.7 µM). This suggests that methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate could possess similar properties due to structural similarities .
- Evaluation of Antifungal Properties :
Comparación Con Compuestos Similares
Substituent Effects on Pyran-Carboxylate Scaffolds
The pyran-carboxylate core is a common scaffold in bioactive molecules. Below is a comparative analysis of key analogs:
Notes:
- Steric Considerations: The oxyimino ethyl chain introduces conformational flexibility, which may influence solubility and metabolic stability relative to rigid substituents like phenyl or trifluoromethyl .
Q & A
Basic: What synthetic strategies are recommended for constructing the oxime ether and amide functional groups in this compound?
The compound’s oxime ether and amide moieties require sequential coupling reactions. For the oxime ether, a nitroso precursor can react with a hydroxylamine derivative under acidic conditions, followed by alkylation with 2,3-dichlorobenzyl bromide. The amide bond formation between the pyran carboxylate and 3-(trifluoromethyl)benzoyl group may employ carbodiimide coupling agents (e.g., EDC/HOBt) to minimize racemization. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is advised .
Basic: How can recrystallization conditions be optimized for this compound given its complex substituents?
Recrystallization requires solvents that balance polarity and solubility. For pyran-based esters, mixed solvents like ethanol/water or dichloromethane/hexane are effective. Slow evaporation at 4°C enhances crystal formation. Monitoring via polarized light microscopy helps identify optimal nucleation conditions. Evidence from similar pyrimidine carboxylates suggests that halogenated substituents (e.g., Cl, CF₃) improve crystal lattice stability, favoring monoclinic or triclinic systems .
Advanced: What crystallographic methodologies are suitable for resolving hydrogen-bonding networks in this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL/SHELXS) is recommended for structure refinement. The oxime and amide groups likely participate in N–H···O and C–H···F interactions. Graph set analysis (e.g., Etter’s notation) can classify hydrogen-bonding patterns, while Hirshfeld surfaces quantify intermolecular contacts. High-resolution data (d-spacing < 0.8 Å) are critical for resolving disorder in the trifluoromethyl group .
Advanced: How can hydrogen-bonding inconsistencies between computational and experimental data be reconciled?
Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in gas-phase DFT calculations. Compare solid-state SCXRD data ( ) with solution-state NMR to identify conformational flexibility. For example, oxime tautomerism (syn/anti) may shift NMR peaks but remain fixed in the crystal lattice. Use QTAIM analysis to map bond critical points and validate experimental observations .
Advanced: What analytical techniques detect degradation products under hydrolytic conditions?
Reverse-phase HPLC with a C18 column and UV/Vis detection (λ = 254 nm) monitors ester and amide hydrolysis. Mobile phases of acetonitrile/water (0.1% TFA) resolve polar degradation products. LC-MS (ESI+) identifies fragments via m/z shifts, such as loss of the trifluoromethylbenzoyl group (-229 Da). Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .
Advanced: How should contradictory NOESY and X-ray data be interpreted for conformational analysis?
NOESY correlations in solution may indicate flexible conformers, while SCXRD reveals a single dominant solid-state conformation. Molecular dynamics (MD) simulations (e.g., AMBER) bridge these datasets by modeling temperature-dependent torsional angles. For example, the pyran ring’s envelope conformation might interconvert in solution but lock in the crystal lattice due to packing forces .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C).
- FT-IR : Confirm oxime (C=N–O at ~1640 cm⁻¹) and amide (C=O at ~1680 cm⁻¹) bands.
- HRMS : Validate molecular weight (e.g., [M+H]⁺ with <2 ppm error).
Cross-reference with SCXRD data ensures structural accuracy .
Advanced: How do computational methods (DFT/MD) enhance understanding of reactivity and intermolecular interactions?
DFT (B3LYP/6-311+G(d,p)) predicts frontier molecular orbitals (HOMO/LUMO) to explain electrophilic sites, such as the pyran carbonyl. MD simulations in explicit solvent (e.g., water/DMSO) model solvation effects on the oxime’s tautomeric equilibrium. Pair distribution function (PDF) analysis aligns simulated and experimental X-ray PDFs to validate supramolecular packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
